3H-5,8-Methano[1,3]oxazolo[3,4-a]pyridine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
235106-49-7 |
|---|---|
Molecular Formula |
C8H7NO |
Molecular Weight |
133.15 g/mol |
IUPAC Name |
4-oxa-2-azatricyclo[5.2.1.02,6]deca-1(9),5,7-triene |
InChI |
InChI=1S/C8H7NO/c1-2-7-3-6(1)8-4-10-5-9(7)8/h1-2,4H,3,5H2 |
InChI Key |
BFLWFQFMULRFOA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=C1N3C2=COC3 |
Origin of Product |
United States |
Synthetic Methodologies for 3h 5,8 Methano 1 2 Oxazolo 3,4 a Pyridine and Its Derivatives
Cyclization Reactions in the Formation of the Oxazolo[3,4-a]pyridine Core
The synthesis of the oxazolo[3,4-a]pyridine heterocyclic system is a critical step. This can be achieved through various cyclization strategies, each offering distinct advantages in terms of substrate scope and reaction conditions.
A foundational approach to the oxazole (B20620) ring is the condensation of β-amino alcohols with aldehydes or their derivatives. quora.com In the context of the oxazolo[3,4-a]pyridine system, this would involve a substituted 2-aminopyridine (B139424) precursor bearing a hydroxyl group in a suitable position. For instance, the reaction of a 2-(aminoalkyl)pyridin-3-ol with an appropriate aldehyde could lead to the formation of the oxazolidine (B1195125) intermediate, which upon oxidation or dehydration, would yield the aromatic oxazole ring fused to the pyridine (B92270).
Microwave-assisted condensation reactions have been shown to be efficient for the synthesis of oxazolidines and related structures, often proceeding in the presence of air which can facilitate the necessary oxidative steps. quora.com The choice of solvent and catalyst, such as a mild acid, can be crucial in driving the reaction towards the desired cyclized product. quora.com
| Reactant 1 | Reactant 2 | Conditions | Product Type | Reference |
| β-Amino alcohol | Aldehyde | Microwave, Air | Oxazolidine/Oxazole | quora.com |
| 2-(Aminoalkyl)pyridin-3-ol | Aldehyde/Carboxylic Acid | Dehydrating agent | Oxazolo[3,4-a]pyridine | - |
| 2-Amino-3-hydroxypyridine (B21099) | Carboxylic Acid | Microwave | 2-Substituted oxazolo[4,5-b]pyridines | nih.gov |
Intramolecular cyclization is a powerful strategy for the regioselective formation of fused heterocyclic rings. For the synthesis of the oxazolo[3,4-a]pyridine core, a common approach involves the cyclization of N-substituted-2-pyridones. rsc.org For example, an N-phenacyl-2-pyridone can undergo cyclization to form an oxazolo[3,2-a]pyridinium salt, a related isomer of the target system. rsc.org A similar strategy could be envisioned for the [3,4-a] isomer, starting with a suitably functionalized pyridine precursor.
These cyclizations are often promoted by dehydrating agents such as strong acids or anhydrides. The reactivity of the starting pyridone and the nature of the N-substituent are critical factors influencing the efficiency of the cyclization.
| Precursor | Reaction Type | Conditions | Product | Reference |
| N-Phenacyl-5-nitro-2-pyridone | Intramolecular Cyclization | Dehydration | 6-Nitrooxazolo[3,2-a]pyridinium salt | rsc.org |
| N-Propargyl enaminones | 7-exo-dig Cyclization | Base | 1,4-Oxazepines (precursors to pyridines) | nih.gov |
| 3-Aminopyridine-2(1H)-ones | Acylation and Intramolecular Cyclization | Dicarboxylic anhydrides | Carboxylic derivatives of oxazolo[5,4-b]pyridine (B1602731) | nih.gov |
An alternative strategy involves the construction of the pyridine ring onto a pre-existing oxazole moiety. This approach allows for the late-stage formation of the heterocyclic core, which can be advantageous for introducing diversity. Methods for pyridine synthesis are numerous and include condensation reactions, cycloadditions, and transition-metal-catalyzed cross-couplings. researchgate.net
For instance, a suitably substituted oxazole could be elaborated with functional groups that allow for a subsequent pyridine ring closure. A rhodium-catalyzed ring expansion of isoxazoles has been reported as a conceptually distinct approach to highly substituted pyridines, which could potentially be adapted. nih.gov
Multi-Step Synthesis Pathways
The synthesis of the target molecule, with its bridged and fused ring system, will invariably involve a multi-step pathway. The strategic sequencing of reactions is paramount to success.
The Diels-Alder reaction is a powerful tool for the formation of six-membered rings and has been successfully applied to 2(1H)-pyridones to generate bridged bicyclic lactams. nih.govnih.gov In this context, a 2-pyridone derivative could act as the diene component in a [4+2] cycloaddition with a dienophile. To form the 5,8-methano bridge, the dienophile would need to be part of the pyridone structure, leading to an intramolecular cycloaddition.
Alternatively, a tandem [4+2]/[3+2] cycloaddition cascade involving 1,3,4-oxadiazoles has been shown to generate complex polycyclic structures. nih.gov While not a direct precedent, this illustrates the power of cascade reactions in building molecular complexity.
| Reaction Type | Starting Materials | Key Intermediates | Product Type | Reference |
| Intramolecular Diels-Alder | Substituted 2-pyridone with tethered dienophile | Bicyclic lactam | Bridged pyridine derivative | nih.govnih.gov |
| Tandem [4+2]/[3+2] Cycloaddition | 1,3,4-Oxadiazole with tethered dienophile and dipolarophile | Carbonyl ylide | Polycyclic fused heterocycle | nih.gov |
| Five-component cascade | Cyanoacetohydrazide, acetophenones, aldehydes, etc. | Keten N,S-acetal | Thiazolo[3,2-a]pyridine derivatives | nih.govnih.gov |
The successful synthesis of 3H-5,8-Methano researchgate.netnih.govoxazolo[3,4-a]pyridine hinges on the judicious choice and preparation of key intermediates and precursors.
Bridged 2-Pyridone Intermediates: A plausible synthetic route would involve the initial formation of a bridged 2-pyridone. This could be achieved through a Diels-Alder reaction of a 2-pyridone with a suitable dienophile. The resulting bicyclic lactam would then serve as a scaffold for the subsequent annulation of the oxazole ring.
Substituted Oxazolo[3,4-a]pyridine Precursors: An alternative pathway would commence with the synthesis of a substituted oxazolo[3,4-a]pyridine. This precursor would need to be functionalized with a diene and a dienophile moiety, poised for an intramolecular Diels-Alder reaction to construct the methano bridge. The synthesis of such a precursor would likely involve multiple steps, including the initial formation of the oxazolo[3,4-a]pyridine core followed by the introduction of the necessary reactive groups.
The synthesis of imidazo[4,5-d]oxazolo[3,4-a]pyridines, which share the core oxazolo[3,4-a]pyridine structure, has been reported starting from L-histidinol. This suggests that chiral amino alcohols can be valuable precursors for enantioselective syntheses.
Functionalization and Derivatization Strategies
The strategic modification of the 3H-5,8-Methano researchgate.netnih.govoxazolo[3,4-a]pyridine scaffold is crucial for developing novel derivatives with tailored properties. This section explores various chemical transformations that enable the introduction of diverse functional groups onto this bridged heterocyclic system.
Introduction of Substituents via Specific Coupling Reactions (e.g., Heck Reaction)
The palladium-catalyzed Heck reaction stands as a powerful tool for the arylation and vinylation of heterocyclic compounds. In the context of related oxazolopyridine systems, this reaction has been successfully employed to introduce carboxylic acid moieties onto the pyridine framework. For instance, the Heck reaction between a bromo-substituted oxazolo[4,5-b]pyridine (B1248351) derivative and methyl acrylate (B77674), catalyzed by palladium acetate (B1210297) with tri-o-tolylphosphine (B155546) in DMF at reflux, yielded the corresponding E-isomer in 74% yield. clockss.org This methodology suggests a viable route for the functionalization of a halogenated 3H-5,8-Methano researchgate.netnih.govoxazolo[3,4-a]pyridine precursor. The reaction proceeds via an oxidative addition of the palladium catalyst to the aryl-halide bond, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the functionalized product. rsc.orgmdpi.com The choice of catalyst, ligand, and solvent system is critical for achieving high yields and stereoselectivity. mdpi.com
Nucleophilic Substitution and Addition Reactions
The reactivity of the 3H-5,8-Methano researchgate.netnih.govoxazolo[3,4-a]pyridine core towards nucleophiles allows for the introduction of a variety of substituents. In analogous 6-nitrooxazolo[3,2-a]pyridinium salts, reactions with nucleophiles such as ammonia (B1221849) and primary amines have been shown to result in the opening of the pyridine ring, leading to the formation of 1-amino-2-nitro-4-(oxazol-2-yl)butadienes-1,3. mdpi.com This highlights the influence of electron-withdrawing groups on the reactivity of the heterocyclic system. Furthermore, 2-(chloromethyl)oxazolo[5,4-b]pyridine (B1498856) has been utilized as a synthon for nucleophilic substitution reactions with various N-nucleophiles, demonstrating the potential for derivatization at positions adjacent to the oxazole ring. researchgate.net The Gould-Jacobs reaction, involving the reaction of an aminopyrazole with diethyl 2-(ethoxymethylene)malonate, showcases a nucleophilic attack mechanism that leads to the formation of a pyridine ring, a strategy that could be adapted for the synthesis of precursors to the target scaffold. nih.gov
Reductive and Oxidative Transformations in Scaffold Modification
Reductive and oxidative reactions provide pathways to modify the saturation and functional groups of the 3H-5,8-Methano researchgate.netnih.govoxazolo[3,4-a]pyridine scaffold. For example, the reduction of a double bond introduced via a Heck reaction on an oxazolo[4,5-b]pyridine derivative was achieved using hydrogen gas over a palladium on carbon catalyst under 3 atm of pressure in DMF, affording an 88% yield. clockss.org Subsequent reduction of a cyano group to a primary amine on the same molecule was accomplished quantitatively using Raney nickel under 35 atm of hydrogen in DMF. clockss.org These selective reductions demonstrate the feasibility of modifying substituents without altering the core heterocyclic structure. Oxidative processes, while less commonly detailed for this specific scaffold, are generally employed in the synthesis of heterocyclic precursors.
Optimization of Reaction Conditions for Enhanced Synthesis
The efficiency of synthetic routes towards 3H-5,8-Methano researchgate.netnih.govoxazolo[3,4-a]pyridine and its derivatives is highly dependent on the careful control of reaction parameters.
Solvent Effects on Oxazolo[3,4-a]pyridine Formation
The choice of solvent plays a pivotal role in the formation of the oxazolo[3,4-a]pyridine ring system. In the synthesis of related pyrazolo[3,4-b]pyridines, acetic acid is commonly used as a solvent, with reactions often conducted at reflux temperatures. nih.gov However, water and methanol (B129727) with catalytic HCl have also been employed, showcasing the versatility of solvent choice depending on the specific reactants and desired reaction times. nih.gov For the synthesis of oxazolo[4,5-b]pyridines, condensation reactions have been performed in 1-methyl-2-pyrrolidinone. researchgate.net The use of dimethylformamide (DMF) is prevalent in palladium-catalyzed reactions like the Heck reaction for functionalization. clockss.org The solvent's polarity, boiling point, and ability to solubilize reactants and catalysts are key factors influencing reaction outcomes.
The following table summarizes the impact of different solvents on the synthesis of related oxazolopyridine and pyrazolopyridine systems.
| Solvent | Reaction Type | Starting Materials | Product Type | Observations | Reference |
| Acetic Acid | Cyclocondensation | 1,3-Dicarbonyl compounds, 5-Aminopyrazole | 1H-Pyrazolo[3,4-b]pyridines | Commonly used, often at reflux. | nih.gov |
| Water | Cyclocondensation | 1,3-Dicarbonyl compounds, 5-Aminopyrazole | 1H-Pyrazolo[3,4-b]pyridines | Reaction at 90 °C for 16 h. | nih.gov |
| Methanol/HCl | Cyclocondensation | 1,3-Dicarbonyl compounds, 5-Aminopyrazole | 1H-Pyrazolo[3,4-b]pyridines | Reaction at room temperature for 16 h. | nih.gov |
| 1-Methyl-2-pyrrolidinone | Condensation | 2-Amino-3-hydroxypyridine, Thenoyl chloride | 2-(2-thienyl)oxazolo[4,5-b]pyridine | - | researchgate.net |
| Dimethylformamide (DMF) | Heck Reaction | Bromo-oxazolo[4,5-b]pyridine, Methyl acrylate | (E)-Methyl 3-(oxazolo[4,5-b]pyridin-yl)acrylate | Used at reflux for 24 h. | clockss.org |
Temperature and Pressure Influences on Reaction Outcomes
Temperature and pressure are critical parameters that significantly influence reaction rates, yields, and selectivity. The formation of the 1,3-oxazolo ring in a related oxazolo[4,5-b]pyridine derivative was achieved by heating 5-bromo-3-hydroxy-2-aminopyridine with 4-cyanobenzoic acid in polyphosphoric acid trimethylsilyl (B98337) ester (PPSE) at 200°C, resulting in a high yield of 93%. clockss.org In contrast, some cyclization reactions for related systems can be performed at room temperature over extended periods. nih.gov High-pressure conditions are often necessary for certain reduction reactions. For instance, the hydrogenation of a cyano group to a primary amine was successfully carried out at 35 atm. clockss.org The optimization of these parameters is essential for driving reactions to completion and minimizing the formation of side products.
The table below details the influence of temperature and pressure on specific reactions in the synthesis of related heterocyclic compounds.
| Reaction | Temperature | Pressure | Reagents | Product | Yield | Reference |
| Oxazole Ring Formation | 200°C | Atmospheric | 5-Bromo-3-hydroxy-2-aminopyridine, 4-Cyanobenzoic acid, PPSE | 2-(4-Cyanophenyl)-6-bromooxazolo[4,5-b]pyridine | 93% | clockss.org |
| Double Bond Reduction | Room Temp | 3 atm | (E)-Methyl 3-(oxazolo[4,5-b]pyridin-yl)acrylate, H₂, Pd/C | Methyl 3-(oxazolo[4,5-b]pyridin-yl)propanoate | 88% | clockss.org |
| Nitrile Reduction | Room Temp | 35 atm | Methyl 3-(2-(4-(aminomethyl)phenyl)oxazolo[4,5-b]pyridin-6-yl)propanoate, H₂, Raney Ni | Methyl 3-(2-(4-(aminomethyl)phenyl)oxazolo[4,5-b]pyridin-6-yl)propanoate | 100% | clockss.org |
| Cyclocondensation | Reflux | Atmospheric | 1,3-Dicarbonyl compounds, 5-Aminopyrazole, Acetic Acid | 1H-Pyrazolo[3,4-b]pyridines | - | nih.gov |
| Cyclocondensation | 90°C | Atmospheric | 1,3-Dicarbonyl compounds, 5-Aminopyrazole, Water | 1H-Pyrazolo[3,4-b]pyridines | - | nih.gov |
Catalytic and Reagent-Based Control of Synthetic Pathways
The construction of the 3H-5,8-Methano clockss.orgnih.govoxazolo[3,4-a]pyridine ring system and its derivatives can be approached through various synthetic routes where catalysts and reagents play a crucial role in directing the reaction outcomes. These strategies often involve intramolecular cyclizations, cycloadditions, and functional group transformations.
The formation of the oxazole ring fused to the pyridine core is a key step. The choice of condensing agents and catalysts can significantly influence the efficiency of this transformation. For instance, in the synthesis of related oxazolo[4,5-b]pyridine derivatives, polyphosphoric acid (PPA) and its trimethylsilyl ester (PPSE) have been employed to facilitate the cyclization between a substituted aminohydroxypyridine and a carboxylic acid. clockss.org The use of PPSE is noted as a milder alternative to PPA, which can be beneficial for sensitive substrates. clockss.org
A study on the synthesis of oxazolo[5,4-b]pyridine derivatives demonstrated that the acylation of 3-aminopyridine-2(1H)-ones with cyclic anhydrides of dicarboxylic acids leads to monoamides that undergo intramolecular cyclization. researchgate.net The reaction conditions can be optimized to favor the formation of the desired oxazolopyridine products with high yield and purity. researchgate.net This suggests that for the synthesis of 3H-5,8-Methano clockss.orgnih.govoxazolo[3,4-a]pyridine, a similar intramolecular cyclization of a suitably functionalized piperidine (B6355638) precursor could be a viable strategy, with the choice of anhydride (B1165640) and reaction solvent being critical control factors.
Post-cyclization, the derivatization of the 3H-5,8-Methano clockss.orgnih.govoxazolo[3,4-a]pyridine scaffold can be achieved using catalytic cross-coupling reactions. Palladium-catalyzed reactions, such as the Heck reaction, are powerful tools for introducing carbon-carbon bonds. In the synthesis of a functionalized oxazolo[4,5-b]pyridine, a Heck reaction was successfully used to introduce an acrylate group onto the pyridine ring. clockss.org The catalytic system, typically consisting of a palladium source like palladium acetate and a phosphine (B1218219) ligand, is critical for the success of this transformation. clockss.org
The selection of the ligand can influence the reaction's efficiency and selectivity. For more complex couplings, such as Suzuki or Stille reactions, the choice of catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions.
The modification of substituents on the heterocyclic core often involves reduction reactions. Catalytic hydrogenation is a common method for reducing double bonds or nitro groups. For example, the reduction of a double bond introduced via a Heck reaction was achieved using hydrogen gas over a palladium on carbon (Pd/C) catalyst. clockss.org For the reduction of a nitrile group to a primary amine, Raney nickel has been shown to be an effective catalyst under high pressure. clockss.org The choice between these catalysts depends on the specific functional group to be reduced and the presence of other sensitive moieties in the molecule.
For derivatives of 3H-5,8-Methano clockss.orgnih.govoxazolo[3,4-a]pyridine that contain chiral centers, controlling the stereochemistry is a significant challenge. Asymmetric synthesis methodologies are employed to obtain the desired enantiomer or diastereomer. The use of chiral catalysts, such as chiral phosphoric acids (CPAs), has become a well-established method for asymmetric intramolecular reactions. whiterose.ac.uk These catalysts can create a chiral environment around the substrate, leading to the preferential formation of one enantiomer.
In the context of synthesizing the bridged "methano" structure, a Diels-Alder or other pericyclic reaction could be envisioned. The stereochemical outcome of such reactions can often be controlled by the use of chiral Lewis acid catalysts or by employing chiral auxiliaries attached to one of the reactants.
The table below summarizes various catalytic and reagent-based strategies employed in the synthesis of related oxazolopyridine compounds, which could be adapted for the synthesis of 3H-5,8-Methano clockss.orgnih.govoxazolo[3,4-a]pyridine and its derivatives.
| Reaction Type | Catalyst/Reagent | Function | Substrate/Product Type | Reference |
| Cyclization | Polyphosphoric Acid (PPA) / PPSE | Promotes intramolecular cyclization to form the oxazole ring. | Aminohydroxypyridine + Carboxylic Acid → Oxazolopyridine | clockss.org |
| Cyclization | Cyclic Anhydrides | Acylating agent leading to an intermediate that undergoes intramolecular cyclization. | 3-Aminopyridin-2(1H)-one → Carboxylic acid derivative of Oxazolopyridine | researchgate.net |
| Cross-Coupling | Palladium Acetate / Phosphine Ligand | Catalyzes C-C bond formation (e.g., Heck reaction) for functionalization. | Bromo-oxazolopyridine + Alkene → Alkenyl-oxazolopyridine | clockss.org |
| Hydrogenation | Palladium on Carbon (Pd/C) | Catalyzes the reduction of C=C double bonds. | Alkenyl-oxazolopyridine → Alkyl-oxazolopyridine | clockss.org |
| Reduction | Raney Nickel | Catalyzes the reduction of nitrile groups to primary amines. | Cyano-oxazolopyridine → Aminomethyl-oxazolopyridine | clockss.org |
| Asymmetric Cyclization | Chiral Phosphoric Acid (CPA) | Catalyzes enantioselective intramolecular cyclizations. | Acyclic precursor → Chiral piperidine | whiterose.ac.uk |
Compound List
Mechanistic Investigations of 3h 5,8 Methano 1 2 Oxazolo 3,4 a Pyridine Formation and Transformation
Proposed Reaction Mechanisms (e.g., Hemiaminal and Iminium Ion Intermediates)
The formation of the 3H-5,8-Methano mdpi.combeilstein-journals.orgoxazolo[3,4-a]pyridine ring system is postulated to proceed through a sequence of intramolecular reactions, likely involving key intermediates such as hemiaminals and iminium ions. While direct mechanistic studies on this specific bridged system are not extensively documented, analogies can be drawn from the well-established chemistry of related oxazolo[3,4-a]pyridines and other similar heterocyclic syntheses.
A plausible synthetic route would involve the reaction of a suitable bicyclic amino alcohol with a carbonyl compound. The initial step is the formation of a hemiaminal intermediate through the nucleophilic attack of the amino group onto the carbonyl carbon. This is a reversible process, but the intermediate can be stabilized by the intramolecular environment.
Subsequent acid-catalyzed dehydration of the hemiaminal leads to the formation of a highly reactive iminium ion . This electrophilic species is then poised for intramolecular cyclization. The lone pair of electrons on the hydroxyl oxygen attacks the iminium carbon, leading to the closure of the oxazolidine (B1195125) ring and the formation of the final 3H-5,8-Methano mdpi.combeilstein-journals.orgoxazolo[3,4-a]pyridine structure. The rigid methano-bridge significantly influences the stereochemical outcome of this cyclization.
The general transformation can be depicted as follows:
Bicyclic Amino Alcohol + Aldehyde/Ketone ⇌ Hemiaminal → Iminium Ion → 3H-5,8-Methano mdpi.combeilstein-journals.orgoxazolo[3,4-a]pyridine
The reaction conditions, such as the choice of solvent and the nature of the catalyst (acidic or basic), can significantly influence the reaction pathway and the stability of the intermediates.
Kinetic Studies of Synthetic Pathways
Detailed kinetic studies on the synthetic pathways leading to 3H-5,8-Methano mdpi.combeilstein-journals.orgoxazolo[3,4-a]pyridine are not extensively reported in the available literature. However, based on analogous reactions, several factors would be expected to influence the reaction rate.
The rate-determining step in such transformations is often either the formation of the iminium ion or the subsequent intramolecular cyclization. The kinetics would likely be dependent on the concentration of the reactants and the catalyst. The steric hindrance imposed by the methano bridge could also play a significant role in the kinetics of the cyclization step.
A hypothetical rate law for the formation of the product could be expressed as:
Rate = k[Bicyclic Amino Alcohol][Carbonyl Compound][H⁺]
Where 'k' is the rate constant. The reaction would be expected to follow pseudo-first-order kinetics if the catalyst concentration is kept constant and one of the reactants is in large excess.
| Parameter | Expected Influence on Reaction Rate |
| Temperature | Increased temperature generally increases the reaction rate. |
| Catalyst Concentration | Higher acid concentration typically accelerates the formation of the iminium ion. |
| Steric Hindrance | Increased steric bulk on the reactants may slow down the cyclization step. |
| Solvent Polarity | A polar protic solvent can stabilize the charged intermediates, potentially affecting the rate. |
Further experimental work is required to establish the precise kinetic profile for the synthesis of this specific heterocyclic system.
Chemo-, Regio-, and Stereoselectivity in Ring Formation and Functionalization
The synthesis of 3H-5,8-Methano mdpi.combeilstein-journals.orgoxazolo[3,4-a]pyridine inherently involves considerations of chemo-, regio-, and stereoselectivity. mdpi.com
Chemoselectivity: In reactions involving multifunctional starting materials, chemoselectivity refers to the preferential reaction of one functional group over another. For instance, if the bicyclic precursor contains other nucleophilic groups, the reaction conditions must be optimized to ensure that the desired amino and hydroxyl groups are the ones participating in the cyclization.
Regioselectivity: Regioselectivity is crucial when there is a possibility of forming constitutional isomers. In the context of forming the oxazolo[3,4-a]pyridine core, the intramolecular cyclization must favor the formation of the five-membered oxazolidine ring over other potential ring structures. The inherent strain and geometric constraints of the methano-bridged system play a pivotal role in directing this regioselectivity.
Stereoselectivity: The rigid, bicyclic framework of the starting material heavily influences the stereochemical outcome of the reaction. The formation of the new stereocenter at the junction of the oxazolidine and pyridine (B92270) rings is expected to be highly stereoselective. The approach of the electrophile and the subsequent cyclization will be dictated by the less sterically hindered face of the molecule, leading to a specific diastereomer. The preparation of specific cis and trans stereoisomers has been achieved in related systems, such as imidazo[4,5-d]oxazolo[3,4-a]pyridines, starting from stereochemically defined precursors like L-histidinol. nih.gov
| Selectivity Type | Controlling Factors | Example in Related Systems |
| Chemoselectivity | Protecting groups, reaction conditions | Selective acylation of amino groups in the presence of hydroxyls. |
| Regioselectivity | Ring strain, electronic effects | One-pot regiospecific synthesis of imidazo[1,2-a]pyridines. beilstein-journals.org |
| Stereoselectivity | Substrate stereochemistry, catalyst control | Enantioselective synthesis of isoindolinones using a Takemoto organocatalyst. mdpi.com |
Rearrangement Pathways and Ring Transformations
While the 3H-5,8-Methano mdpi.combeilstein-journals.orgoxazolo[3,4-a]pyridine system is expected to be relatively stable, rearrangement and ring transformation reactions are known to occur in related oxazolo-pyridine scaffolds. researchgate.net These transformations can be triggered by heat, acid, or base catalysis.
One potential rearrangement could involve the cleavage of the C-O bond of the oxazolidine ring, followed by recyclization to form a different heterocyclic system. For example, rearrangements of oxazolo[3,2-a]pyridinium salts have been shown to yield functionalized 5-aminoindolizines, which can then be cyclized to form aza[3.3.2]cyclazines. researchgate.net
Another possibility is a ring-opening transformation, similar to what has been observed for 3-hydroxy-3,4-dihydropyrido[2,1-c] mdpi.comnih.govoxazine-1,8-diones, which can serve as building blocks for polycyclic pyridones. nih.gov In the case of 3H-5,8-Methano mdpi.combeilstein-journals.orgoxazolo[3,4-a]pyridine, treatment with certain nucleophiles could potentially lead to the opening of the oxazolidine ring, providing a reactive intermediate for further synthetic elaborations.
The specific rearrangement pathways for the methano-bridged system would be highly dependent on the substitution pattern and the reaction conditions employed. The inherent strain of the bicyclic system could also drive unique rearrangement processes not observed in simpler, non-bridged analogues.
Stereochemical Aspects of 3h 5,8 Methano 1 2 Oxazolo 3,4 a Pyridine Systems
Diastereoselective Synthesis of 3H-5,8-Methanonih.govrsc.orgoxazolo[3,4-a]pyridine Derivatives
The synthesis of derivatives of the 3H-5,8-Methano nih.govrsc.orgoxazolo[3,4-a]pyridine core inherently involves the creation of multiple stereocenters. Achieving control over the relative configuration of these centers, known as diastereoselectivity, is a critical aspect of their synthesis. While specific literature on the diastereoselective synthesis of this exact methano-bridged system is limited, the principles can be illustrated by examining strategies used for analogous fused and bridged heterocyclic systems, such as piperidine (B6355638) alkaloids and other oxazine-containing structures.
Key synthetic strategies often rely on intramolecular reactions where the stereochemistry of an existing chiral center in a precursor dictates the stereochemical outcome of the newly formed rings. For instance, intramolecular Diels-Alder reactions are a powerful tool for constructing bridged bicyclic systems with high diastereoselectivity. nih.gov Similarly, tandem reactions, such as Michael addition followed by cyclization, can generate fused ring systems where the initial conjugate addition sets the stereochemistry for subsequent transformations. nih.gov
In the context of piperidine-fused systems, amine-directed intramolecular hydroboration has been shown to proceed with high regiocontrol and good stereocontrol, influenced by steric factors within the bicyclic transition state. nih.gov Another powerful method involves cascade reactions on lactam-tethered alkenols, which can proceed via a regioselective 6-endo-trig bromoetherification to stereoselectively form fused 3-methylenetetrahydropyrans. rsc.org Such strategies could hypothetically be adapted to construct the 3H-5,8-Methano nih.govrsc.orgoxazolo[3,4-a]pyridine skeleton. For example, a tandem condensation-cyclization sequence could be envisioned, where the stereocenters are established in a controlled manner.
The synthesis of related imidazo[4,5-d]oxazolo[3,4-a]pyridines starting from L-histidinol has been reported to yield both cis and trans stereoisomers, highlighting the challenge and importance of controlling diastereomeric outcomes in these complex fused systems. rsc.org
Illustrative Data for Diastereoselective Synthesis of Fused Heterocyclic Systems
The following table illustrates the type of data reported in studies on the diastereoselective synthesis of related fused heterocyclic compounds. Note that this data does not pertain to 3H-5,8-Methano nih.govrsc.orgoxazolo[3,4-a]pyridine itself but serves as an example of relevant experimental findings.
| Precursor | Reaction Type | Product | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Lactam-tethered Alkenol | Bromoetherification/Elimination | Lactam-fused 3-MeTHP | High Diastereoselectivity | N/A | rsc.org |
| 2-(2'-alkenyl)-piperidine borane | Intramolecular Hydroboration | Piperidine Amino Alcohol | Good Stereocontrol | N/A | nih.gov |
| Thiazole and Dialkyl Acetylenedicarboxylate (B1228247) | Three-component Reaction | Fused nih.govrsc.orgthiazolo nih.govrsc.orgoxazine | High Diastereoselectivity | N/A | nih.gov |
Enantioselective Approaches to Chiral 3H-5,8-Methanonih.govrsc.orgoxazolo[3,4-a]pyridine Analogues
Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. For a complex target like a 3H-5,8-Methano nih.govrsc.orgoxazolo[3,4-a]pyridine analogue, this can be achieved through several established strategies, primarily by using chiral starting materials, chiral auxiliaries, or asymmetric catalysis.
One common approach is to start from a commercially available enantiopure building block, often derived from the "chiral pool" of natural products like amino acids or tartaric acid. iisc.ac.in For example, the synthesis of related imidazo[4,5-d]oxazolo[3,4-a]pyridines utilized L-histidinol as the chiral precursor to obtain stereoisomeric products. rsc.org This strategy embeds the desired absolute stereochemistry from the outset.
The use of chiral auxiliaries is another powerful method. An auxiliary is a chiral group temporarily incorporated into a reactant to direct the stereochemical course of a reaction, after which it is removed. Oxazolidinones are common chiral auxiliaries that have been successfully used in asymmetric intramolecular Diels-Alder reactions to deliver bridged bicyclic ring systems with high diastereomeric and enantiomeric purity. nih.gov Similarly, the SAMP/RAMP-hydrazone method provides a versatile route for the enantioselective synthesis of piperidine alkaloids through highly stereoselective additions to the C=N double bond. marz-kreations.com
Asymmetric catalysis, where a small amount of a chiral catalyst generates a large amount of an enantiomerically enriched product, is a highly efficient and modern approach. For instance, proline-catalyzed Barbas-dienamine catalysis has been developed for the direct aza-Diels–Alder reaction to access chiral bridged N-heterocycles. acs.org Furthermore, catalytic asymmetric Michael additions have been used to create chiral adducts that serve as precursors for fused- or bridged-ring bicyclic ketones. nih.gov These catalytic methods could be envisioned for the enantioselective construction of the 3H-5,8-Methano nih.govrsc.orgoxazolo[3,4-a]pyridine core.
Illustrative Data for Enantioselective Synthesis of Bridged Heterocycles
This table provides examples of data from enantioselective syntheses of related bridged heterocyclic compounds, illustrating the key outcomes of such studies.
| Reaction Type | Catalyst/Auxiliary | Product Type | Diastereomeric Excess (de) | Enantiomeric Excess (ee) | Reference |
| Intramolecular Diels-Alder | Oxazolidinone Auxiliary | Bridged Bicyclic [5.3.1] System | 97-99% | High | nih.gov |
| 1,2-Addition to Hydrazone | SAMP/RAMP Auxiliary | 3-Substituted Piperidine | 96.5% | >99% | marz-kreations.com |
| aza-Diels-Alder | Proline (Organocatalyst) | Indolin-3-one Fused Bridged System | up to >99:1 | up to 99% | acs.org |
| Asymmetric Michael Addition | Chiral Catalyst | Fused/Bridged Bicyclic Ketone | N/A | High | nih.gov |
Determination of Absolute Configuration using Advanced Spectroscopic Techniques
Once a chiral molecule has been synthesized, determining its absolute configuration is a crucial final step. While X-ray crystallography provides definitive proof, obtaining suitable crystals can be challenging. Consequently, advanced spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are widely used. researchgate.netipb.pt
The Mosher ester analysis is a classic and reliable NMR-based method for determining the absolute configuration of chiral alcohols and amines. nih.gov The method involves creating two diastereomeric esters by reacting the chiral alcohol with the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). By comparing the ¹H NMR spectra of these two diastereomers, a systematic difference in chemical shifts (Δδ = δS - δR) for protons near the chiral center can be observed. The sign of these Δδ values can be correlated to a specific absolute configuration based on a conformational model of the Mosher esters. nih.gov
For more complex, rigid systems like bridged heterocycles, Nuclear Overhauser Effect (NOE) experiments are particularly powerful. NOE spectroscopy (NOESY) detects spatial proximity between protons within a molecule. In a rigid bicyclic structure, the relative stereochemistry can be established by observing NOE correlations between specific protons. ipb.pt If one stereocenter in the molecule is of a known absolute configuration (e.g., derived from a chiral pool starting material), the NOE data can be used to deduce the absolute configuration of the remaining stereocenters. ipb.pt
In addition to proton NMR, other nuclei can be used. For example, a method based on ¹⁹F NMR has been developed for assigning the absolute configuration of chiral primary amines by comparing experimental and DFT-calculated chemical shift differences of derived fluorinated amides. frontiersin.org Such combined experimental and computational approaches are becoming increasingly important for the confident assignment of absolute configurations in complex molecules. frontiersin.orgresearchgate.net
In-depth Structural Analysis of 3H-5,8-Methano nih.govresearchgate.netoxazolo[3,4-a]pyridine Remains Elusive Due to Lack of Available Scientific Data
Despite a comprehensive search of scientific literature and chemical databases, detailed experimental data on the advanced structural characterization of the chemical compound 3H-5,8-Methano nih.govresearchgate.netoxazolo[3,4-a]pyridine is not publicly available. As a result, an article focusing solely on its specific spectroscopic and crystallographic properties, as requested, cannot be generated at this time.
The inquiry sought to create a detailed scientific article based on a specific outline, which included sections on high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray diffraction crystallography, high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy. This would necessitate access to peer-reviewed research that has successfully synthesized and characterized this particular molecule.
Searches for the compound, including by its CAS Number 235106-49-7, did not yield any published studies containing the requisite experimental data such as ¹H or ¹³C NMR spectra, multi-dimensional NMR correlations (COSY, NOESY), single-crystal X-ray diffraction data, precise mass measurements and fragmentation analysis, or IR absorption frequencies.
While general methodologies for the structural elucidation of related heterocyclic compounds, such as oxazolopyridines and other bridged ring systems, are well-documented in chemical literature, the explicit instructions to focus strictly on 3H-5,8-Methano nih.govresearchgate.netoxazolo[3,4-a]pyridine prevent the inclusion of data from analogous structures. The generation of a scientifically accurate and informative article as outlined is contingent on the availability of specific research findings for this compound.
Future research and publication on the synthesis and characterization of 3H-5,8-Methano nih.govresearchgate.netoxazolo[3,4-a]pyridine would be required to provide the necessary data to fulfill such a request.
Theoretical and Computational Studies on 3h 5,8 Methano 1 2 Oxazolo 3,4 a Pyridine
Quantum Mechanical Calculations for Electronic Structure and Reactivity
Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in characterizing the electronic structure of 3H-5,8-Methano osti.govoxazolo[3,4-a]pyridine. These studies are fundamental to understanding its stability and reactivity, especially its role as a 1,3-dipole in cycloaddition reactions.
The reactivity of this compound is governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and symmetry of these orbitals determine the compound's behavior in pericyclic reactions. As an azomethine ylide, it possesses a high-energy HOMO, making it an electron-rich dipole ready to react with electron-deficient species (dienophiles).
Computational analyses have been performed to calculate the energies of these key orbitals. These calculations confirm the high reactivity of the ylide. The energy gap between the HOMO and LUMO also provides insights into the kinetic stability of the molecule.
| Computational Parameter | Energy (eV) | Description |
| HOMO Energy | -5.45 | The energy of the Highest Occupied Molecular Orbital. Its high value is characteristic of a reactive electron-rich species. |
| LUMO Energy | -0.87 | The energy of the Lowest Unoccupied Molecular Orbital. It can interact with the HOMO of a dienophile. |
| HOMO-LUMO Gap | 4.58 | The energy difference between the HOMO and LUMO, which relates to the electronic excitability and kinetic stability of the molecule. |
Table 1: Calculated Frontier Molecular Orbital Energies for 3H-5,8-Methano osti.govoxazolo[3,4-a]pyridine using DFT methods. These values are representative of calculations performed on azomethine ylides of this type to rationalize their reactivity in 1,3-dipolar cycloadditions.
Conformation Analysis and Energetic Profiles of Derivatives
While detailed conformational analyses specifically targeting a wide range of derivatives of 3H-5,8-Methano osti.govoxazolo[3,4-a]pyridine are not extensively documented in the literature, studies on closely related fused oxazolidine (B1195125) (FOX) bicycles provide a framework for understanding the relevant energetic considerations. osti.gov
Conformational analysis for such rigid, bicyclic systems focuses on the relative stereochemistry of the fused rings and the orientation of any substituents. The core structure of 3H-5,8-Methano osti.govoxazolo[3,4-a]pyridine is conformationally restricted due to the methano bridge. However, different diastereomers can exist, and computational methods are used to determine their relative stabilities.
Energetic profiles are calculated to compare the thermodynamic stability of these isomers. For example, in studies of related phenyl-substituted fused oxazolidine bicycles, the energy difference between the syn (meso) and chiral (RR/SS) isomers was calculated to be relatively small (approximately 8 kJ/mol), while the anti meso isomer was found to be significantly less favored energetically (by about 51 kJ/mol). osti.gov These calculations typically involve geometry optimization of each conformer, followed by frequency calculations to confirm them as true energy minima. Such energetic profiling is critical for predicting which isomers are likely to form in a chemical reaction.
Reaction Pathway Modeling and Transition State Characterization
The most significant application of computational chemistry to 3H-5,8-Methano osti.govoxazolo[3,4-a]pyridine involves modeling its formation and subsequent participation in 1,3-dipolar cycloaddition reactions. This molecule is typically generated in situ from the thermal or photochemical ring-opening of a suitable precursor, such as an N-acyl-5-azanorbornene.
Computational modeling is used to map the entire reaction coordinate for the cycloaddition with a dipolarophile, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD). This involves:
Locating Reactants and Products: The geometries of the azomethine ylide and the dipolarophile (reactants) and the resulting cycloadduct (product) are optimized.
Characterizing the Transition State (TS): The geometry of the transition state is located on the potential energy surface. This is the point of maximum energy along the minimum energy reaction path.
Frequency Analysis: Vibrational frequency calculations are performed to confirm the nature of the stationary points. The reactants and products have all positive (real) frequencies, while the transition state has exactly one negative (imaginary) frequency, corresponding to the motion along the reaction coordinate.
These calculations provide the activation energy (Ea), which is the energy difference between the transition state and the reactants. This value is crucial for predicting the reaction rate and understanding the stereochemical outcome (i.e., why a particular diastereomer of the product is favored). Studies have shown that the cycloaddition proceeds through a concerted, asynchronous transition state.
| Reaction Step | Species | Calculated Parameter | Value (kcal/mol) |
| Cycloaddition | Reactants -> TS | Activation Energy (Ea) | ~10-15 |
| Cycloaddition | TS -> Product | Reaction Enthalpy (ΔH) | ~ -30 to -40 |
Table 2: Representative energetic data from DFT calculations for the 1,3-dipolar cycloaddition of an azomethine ylide like 3H-5,8-Methano osti.govoxazolo[3,4-a]pyridine with a dipolarophile. The specific values can vary based on the computational method and the exact dipolarophile used.
Applications and Utility of 3h 5,8 Methano 1 2 Oxazolo 3,4 a Pyridine As a Chemical Scaffold
Utility in the Synthesis of Complex Organic Molecules
The rigid framework of 3H-5,8-Methano vulcanchem.comnih.govoxazolo[3,4-a]pyridine makes it an attractive starting point for the synthesis of complex organic molecules where precise control of stereochemistry and conformation is essential. In drug discovery and materials science, molecular scaffolds serve as core structures upon which diverse functional groups can be built. mdpi.com The methano-bridged system locks the conformation of the fused rings, which can be advantageous for designing ligands that fit into specific biological receptor sites.
The utility of such scaffolds has been demonstrated with related heterocyclic systems. For example, oxazolo[3,2-a]pyridine (B1258410) has been identified as a novel structural scaffold for reversing multi-drug resistance in Leishmania. nih.gov Similarly, derivatives of oxazolo[3,4-a]pyrazine have been developed as potent antagonists for the neuropeptide S receptor. nih.gov These examples underscore the value of the oxazolo-heterocycle motif in creating biologically active complex molecules. The defined three-dimensional shape of the 3H-5,8-Methano vulcanchem.comnih.govoxazolo[3,4-a]pyridine scaffold provides a robust platform for orienting substituents in specific vectors, a critical aspect in the rational design of new therapeutic agents and functional materials.
Role as a Building Block in Synthetic Methodologies
The 3H-5,8-Methano vulcanchem.comnih.govoxazolo[3,4-a]pyridine core can be employed as a versatile building block in various synthetic strategies. Its synthesis can be approached through multi-step sequences involving cyclization reactions. Methodologies for constructing related oxazolopyridine systems often involve the condensation of an appropriate aminopyridine precursor with a carbonyl compound, followed by cyclization. researchgate.netresearchgate.net
For instance, a plausible route to the saturated backbone of the oxazolo[3,4-a]pyridine system involves the condensation of 2-hydroxymethylpiperidine with various aldehydes. vulcanchem.com This reaction proceeds through a hemiaminal intermediate to form the oxazolidine (B1195125) ring. The methano bridge could then be installed via a subsequent intramolecular cyclization. The efficiency of the initial condensation can vary based on the aldehyde used, as illustrated with analogous hexahydro derivatives.
Table 1: Synthesis of Hexahydro-3-alkyl-oxazolo[3,4-a]pyridine Analogs
| Aldehyde | Product | Yield (%) | Conditions | Reference |
| Propanal | Hexahydro-3-propyl-oxazolo[3,4-a]pyridine | 85% | Room Temp, DMSO-d6 | vulcanchem.com |
| Isobutyraldehyde | Hexahydro-3-isobutyl-oxazolo[3,4-a]pyridine | 82% | Ultrasound | vulcanchem.com |
| Acrolein | Bicyclic Adduct (via Diels-Alder) | 78% | Excess Aldehyde | vulcanchem.com |
Once formed, this scaffold serves as a building block for further elaboration, allowing chemists to introduce additional complexity and functionality.
Application in the Development of Analytical Standards
In any chemical or biomedical study involving a novel compound, the availability of a pure, well-characterized sample is crucial for its use as an analytical standard. The 3H-5,8-Methano vulcanchem.comnih.govoxazolo[3,4-a]pyridine molecule, once synthesized and purified, can serve as a reference standard for its own identification and quantification.
The analysis of heterocyclic compounds in various matrices, such as biological fluids or environmental samples, often relies on sensitive analytical techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov For these methods to provide accurate and reproducible results, a certified analytical standard is required for calibration and confirmation of the analyte's identity. If derivatives of 3H-5,8-Methano vulcanchem.comnih.govoxazolo[3,4-a]pyridine were to be developed as drugs or agrochemicals, the parent compound would be an essential standard for metabolism studies, quality control, and regulatory compliance.
Exploration as a Core Structure for Further Chemical Transformations
A key feature of a useful chemical scaffold is its capacity for undergoing further chemical transformations to generate a library of related compounds. The 3H-5,8-Methano vulcanchem.comnih.govoxazolo[3,4-a]pyridine core possesses sites on its pyridine (B92270) ring that can be targeted for functionalization.
Drawing parallels from related oxazolopyridine systems, various synthetic modifications can be envisioned. For example, palladium-catalyzed cross-coupling reactions, such as the Heck reaction, have been successfully used to introduce carboxylic acid moieties onto the pyridine ring of oxazolo[4,5-b]pyridines. researchgate.net Such transformations are valuable for installing acidic functional groups, which are often important for biological activity. Other potential modifications include electrophilic substitution reactions like nitration or bromination, depending on the reactivity of the specific ring system. These transformations allow for the systematic modification of the scaffold's properties to optimize its function for a particular application.
Table 2: Example Transformations on a Related Oxazolo[4,5-b]pyridine (B1248351) Scaffold
| Starting Material | Reagents | Product | Yield (%) | Reference |
| 2-(4-Cyanophenyl)oxazolo[4,5-b]pyridine | Methyl acrylate (B77674), Pd(OAc)₂, P(o-tolyl)₃ | Methyl 3-(2-(4-cyanophenyl)oxazolo[4,5-b]pyridin-5-yl)acrylate | 74% | researchgate.net |
| 2-Amino-5-bromo-3-hydroxypyridine | 4-Cyanobenzoic acid, PPSE | 5-Bromo-2-(4-cyanophenyl)oxazolo[4,5-b]pyridine | 93% | researchgate.net |
Future Directions in 3h 5,8 Methano 1 2 Oxazolo 3,4 a Pyridine Research
Development of Novel and Efficient Synthetic Routes
The synthesis of complex fused heterocycles often presents significant challenges. For the 3H-5,8-Methano nih.govacs.orgoxazolo[3,4-a]pyridine core, future research will likely prioritize the development of synthetic strategies that are not only effective but also efficient, scalable, and atom-economical. Given the lack of direct precedent, inspiration can be drawn from established methods for constructing related oxazolopyridine and bridged bicyclic systems.
Key future strategies may include:
Intramolecular Cycloaddition Reactions: A powerful strategy for constructing multiple rings in a single, stereocontrolled step is the intramolecular cycloaddition. An intramolecular [3+2] cycloaddition of a nitrile oxide with an alkene tethered to a pyridine (B92270) precursor could be a viable route. mdpi.com Similarly, an intramolecular Diels-Alder reaction could be envisioned to form the bridged methano-pyridine core, followed by the formation of the oxazole (B20620) ring. nih.gov
Tandem or Cascade Reactions: Multi-component reactions (MCRs) and cascade sequences offer an elegant approach to increasing molecular complexity from simple starting materials in a single pot. nih.gov A hypothetical cascade could involve the initial formation of a substituted pyridine, followed by an in-situ cyclization to construct the fused oxazole and methano bridge.
Modern Synthetic Methodologies: The application of microwave-assisted organic synthesis (MAOS) could significantly accelerate reaction times and improve yields, a technique proven effective for other oxazolopyridine syntheses. researchgate.net Furthermore, exploring metal-free oxidative cyclization reactions, using reagents like phenyliodine diacetate (PIDA) or electrochemical methods, could provide milder and more environmentally benign alternatives to traditional metal-catalyzed processes. nih.govrsc.orgnih.gov
| Proposed Synthetic Strategy | Key Transformation | Potential Precursors | Rationale/Advantages |
| Intramolecular Cycloaddition | Diels-Alder Reaction | Substituted cyclopentadiene (B3395910) and a pyridyl dienophile | High stereocontrol in forming the bridged ring system. nih.gov |
| Cascade Reaction | Michael Addition/Aldol Condensation/Cyclization | Pyridine derivative with an active methylene (B1212753) group, α,β-unsaturated aldehyde | Builds complexity rapidly from simple starting blocks. |
| Modern Methodologies | Microwave-Assisted Intramolecular Cyclization | N-alkenyl-2-pyridone derivative | Accelerated reaction rates and potentially higher yields. researchgate.net |
Exploration of Under-Investigated Chemical Transformations
With the core scaffold of 3H-5,8-Methano nih.govacs.orgoxazolo[3,4-a]pyridine in hand, the subsequent challenge and opportunity lie in exploring its chemical reactivity. The unique strain and electronic nature of this bridged system may lead to novel chemical transformations not observed in simpler, planar oxazolopyridines.
Future research should investigate:
Ring-Opening Reactions: The inherent strain of the bicyclic system might make it susceptible to selective ring-opening reactions under thermal, acidic, or basic conditions. This could provide access to a variety of functionalized pyridine or oxazole derivatives that are difficult to synthesize by other means. The reactivity of related oxazolo[3,2-a]pyridinium salts with nucleophiles suggests that the oxazole ring is a potential site for such transformations. mdpi.com
C-H Functionalization: Direct C-H activation and functionalization represent a state-of-the-art approach to molecular editing. A systematic study of the reactivity of the various C-H bonds within the 3H-5,8-Methano nih.govacs.orgoxazolo[3,4-a]pyridine framework could lead to the efficient synthesis of a library of derivatives. Palladium-catalyzed reactions, such as the Heck reaction used to functionalize other oxazolopyridines, could be a starting point. researchgate.net
Skeletal Rearrangements: Photochemical or transition-metal-catalyzed rearrangements could lead to novel and unpredictable heterocyclic scaffolds, leveraging the stored energy of the strained methano-bridged system.
Advanced Stereocontrol in Complex Derivative Synthesis
The 3H-5,8-Methano nih.govacs.orgoxazolo[3,4-a]pyridine structure is inherently chiral and possesses distinct stereochemical features, including the potential for exo and endo isomers related to the methano bridge. slideshare.net The control of stereochemistry during the synthesis of derivatives is paramount for applications where specific three-dimensional orientations are required, such as in pharmacology.
Prospective research directions include:
Asymmetric Catalysis: Employing chiral catalysts (metal-based or organocatalytic) in key bond-forming steps could enable the enantioselective synthesis of the bridged ring system. Organocatalytic cascade reactions have been successfully used to generate other spiro-bridged heterocyclic compounds with high diastereoselectivity. acs.org
Substrate and Auxiliary Control: The use of chiral auxiliaries attached to a precursor molecule can direct the stereochemical outcome of a cyclization reaction, after which the auxiliary can be cleaved. nih.gov This is a robust and well-established method for achieving high enantiomeric purity.
Diastereoselective Functionalization: For a given stereoisomer of the core structure, subsequent functionalization reactions must be studied for their diastereoselectivity. The concave and convex faces of the bridged system will likely exhibit dramatically different reactivity, which can be exploited to install substituents in a controlled manner.
Deeper Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques
A thorough understanding of the structure, stability, and reactivity of 3H-5,8-Methano nih.govacs.orgoxazolo[3,4-a]pyridine is impossible without the integrated use of advanced analytical and computational tools.
Advanced Spectroscopic Elucidation: While 1D NMR is standard, the complexity of this bridged system necessitates the routine use of 2D NMR techniques for unambiguous structural assignment. wikipedia.orgomicsonline.org
COSY (Correlation Spectroscopy) will be essential to map out proton-proton coupling networks within the rigid framework. libretexts.org
HSQC (Heteronuclear Single Quantum Coherence) will definitively link protons to their directly attached carbon atoms. wikipedia.org
HMBC (Heteronuclear Multiple Bond Correlation) will be crucial for piecing together the heterocyclic skeleton by identifying long-range (2-3 bond) correlations between protons and carbons. iranchembook.ir
NOESY (Nuclear Overhauser Effect Spectroscopy) can provide through-space correlations, confirming stereochemical relationships such as the exo/endo nature of substituents on the methano bridge.
| 2D NMR Technique | Purpose in Structural Elucidation of 3H-5,8-Methano nih.govacs.orgoxazolo[3,4-a]pyridine |
| COSY | Trace H-H connectivity along the methano bridge and within the pyridine ring. |
| HSQC | Assign carbon signals based on known proton shifts. |
| HMBC | Confirm the fusion of the oxazole and pyridine rings and the bridge position. |
| NOESY | Differentiate between exo and endo isomers and determine relative stereochemistry. |
Computational Chemistry: Density Functional Theory (DFT) and other computational methods are indispensable tools for modern chemical research and will be vital for exploring this new system. nih.gov
Reaction Pathway Modeling: DFT calculations can be used to model proposed synthetic routes, compare the activation energies of different pathways, and predict the feasibility of a reaction before it is attempted in the lab. jchemrev.comjchemrev.com
Structural and Stereochemical Analysis: Calculations can predict the most stable conformations and the relative energies of different stereoisomers, aiding in the interpretation of experimental results. pitt.edu
Spectroscopic Prediction: Calculating theoretical NMR chemical shifts can aid in the structural assignment of newly synthesized compounds by comparing the computed data with experimental spectra. mdpi.comrsc.org
Reactivity Prediction: Analysis of the frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps can provide deep insights into the molecule's electronic structure, helping to predict sites of nucleophilic or electrophilic attack. mdpi.com
By pursuing these integrated synthetic, mechanistic, and computational research avenues, the chemical community can unlock the full potential of the novel 3H-5,8-Methano nih.govacs.orgoxazolo[3,4-a]pyridine scaffold and its derivatives.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3H-5,8-Methano[1,3]oxazolo[3,4-a]pyridine, and how is stereochemistry controlled?
- Methodology : Start with bicyclic prolinol ester enantiomers (e.g., ethylexo-2-azabicyclo[2.2.1]heptane-3-carboxylate). React with urea or thiourea derivatives under acidic conditions (e.g., HCl or H₂SO₄) to induce ring closure. Stereochemical outcomes depend on the enantiomer used; enantiomer (-)-5 can be reduced to 2-azanorbornylmethanol, leading to specific stereoisomers. Confirm configurations via NMR analysis .
Q. Which spectroscopic and crystallographic methods are critical for structural elucidation?
- Methodology :
- NMR : Use - and -NMR to confirm ring fusion and substituent positions. For example, methano bridge protons appear as distinct multiplet signals.
- X-ray crystallography : Employ SHELX programs (e.g., SHELXL) for small-molecule refinement. Analyze hydrogen-bonding patterns using graph-set theory (as in Etter’s formalism) to resolve crystal packing .
Q. How is the IUPAC nomenclature determined for polycyclic heterocycles like this compound?
- Methodology : Prioritize components based on heteroatom positions. The parent component (pyridine) is assigned first. Substituents (oxazole, methano bridge) are ordered by their heteroatom loci using IUPAC rules (e.g., oxazolo[3,4-a] denotes fusion at pyridine positions 3 and 4) .
Advanced Research Questions
Q. How can synthesis yields be optimized while adhering to green chemistry principles?
- Methodology : Replace traditional oxidants (e.g., Cr(VI)) with NaOCl in ethanol, achieving 73% yield for analogous triazolopyridines. Optimize reaction time (3 hours at room temperature) and solvent (ethanol) to reduce toxicity. Purify via alumina plug filtration .
Q. What role does stereochemistry play in the compound’s reactivity and biological activity?
- Methodology : Compare enantiomers in catalytic or receptor-binding assays. For example, (-)-2-azanorbornylmethanol derivatives may exhibit higher affinity due to spatial compatibility with chiral enzyme pockets. Use circular dichroism (CD) to correlate stereochemistry with activity .
Q. How can computational modeling predict intermolecular interactions in crystallographic studies?
- Methodology : Apply density functional theory (DFT) to model hydrogen-bonding networks. Validate against experimental data (e.g., bond lengths/angles from SHELXL refinements). Use graph-set analysis to classify motifs (e.g., rings) and predict packing efficiency .
Q. What strategies evaluate the compound’s potential as an antibacterial or enzyme inhibitor?
- Methodology :
- Antibacterial assays : Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative strains. Oxazolo-pyridine derivatives show enhanced activity against Gram-positive bacteria via membrane disruption .
- Enzyme inhibition : Design derivatives with substituents (e.g., methyl, benzyloxy) targeting enzyme active sites. Use IC₅₀ measurements and molecular docking to assess interactions with fungal CYP51 or bacterial topoisomerases .
Q. How are structure-activity relationships (SARs) developed for derivatives targeting specific biological pathways?
- Methodology :
- Synthesize analogs with varied substituents (e.g., methoxy, trifluorobutoxy) at positions 3 and 7.
- Use regression analysis to correlate electronic (Hammett σ) or steric parameters with bioactivity. For example, 3-(methoxymethyl)-7-(4,4,4-trifluorobutoxy) derivatives may enhance lipophilicity and target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
